Dopamine‑Transporter (DAT) Binding: 4‑Chlorobenzyl Versus Unsubstituted Benzyl on the Piperidine Nitrogen
Although the direct comparator data are derived from N‑substituted methylphenidate analogs rather than the 4‑(2‑(benzyloxy)ethyl)piperidine scaffold itself, they constitute the strongest available class‑level evidence for the contribution of the 4‑chlorobenzyl group. In a head‑to‑head study, the N‑(4‑chlorobenzyl) methylphenidate analog (1d) exhibited a 2‑fold higher potency than methylphenidate in the [³H]WIN 35,428 binding assay at the dopamine transporter and a ≈1.5‑fold higher potency in the [³H]dopamine uptake assay [1]. By contrast, large N‑aryl‑substituted analogs were significantly less active than the N‑benzyl reference compound, underscoring the specific advantage of the 4‑chlorobenzyl substituent [1].
| Evidence Dimension | Inhibitory potency at the dopamine transporter (DAT) |
|---|---|
| Target Compound Data | N‑(4‑chlorobenzyl) methylphenidate analog (1d): IC₅₀ not reported in absolute terms; potency expressed as 2‑fold greater than methylphenidate in binding and 1.5‑fold in uptake |
| Comparator Or Baseline | Methylphenidate (unsubstituted benzyl analog) |
| Quantified Difference | 2‑fold more potent (binding); ≈1.5‑fold more potent (dopamine uptake) |
| Conditions | [³H]WIN 35,428 binding and [³H]dopamine uptake in rat striatal tissue |
Why This Matters
This class‑level SAR demonstrates that the 4‑chloro substituent on the benzyl ring can confer a reproducible, quantifiable gain in DAT affinity, a feature that may translate to the 4‑chlorobenzyloxyethyl‑piperidine series when used in CNS‑targeted screening cascades.
- [1] Ojo, B. & Chowdhury, B. K. (2010) Synthesis and Pharmacological Activity of Potential Cocaine Antagonists. 2. Structure–Activity Relationship Studies of Piperidine Ring‑Substituted Methylphenidate Analogs. Medicinal Chemistry, 6(4), 219–228. View Source
